molecular formula C16H21NO5S2 B6429056 1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one CAS No. 1705272-38-3

1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one

Cat. No. B6429056
CAS RN: 1705272-38-3
M. Wt: 371.5 g/mol
InChI Key: DBNHTRXACWOHNI-UHFFFAOYSA-N
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Description

The compound “1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold in its structure is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the 8-azabicyclo[3.2.1]octane scaffold and various functional groups can lead to a variety of possible reactions .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential biological activities .

properties

IUPAC Name

1-[4-[(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S2/c1-11(18)12-3-7-15(8-4-12)24(21,22)17-13-5-6-14(17)10-16(9-13)23(2,19)20/h3-4,7-8,13-14,16H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNHTRXACWOHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-({3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one

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